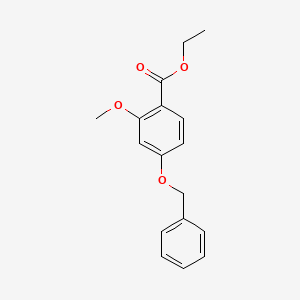

Ethyl 4-(benzyloxy)-2-methoxybenzoate

Description

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 2-methoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

ZIZMWGBYHHBTOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

[1]

Executive Summary

This compound (CAS: 773128-85-1) is a critical regioselective building block used in the synthesis of resorcinol-based tyrosine kinase inhibitors and advanced receptor antagonists.[1] Its structural integrity relies on the precise differentiation of the para-benzyloxy and ortho-methoxy substituents relative to the ethyl ester.[1]

This guide provides a definitive analytical framework to validate the molecule's identity, distinguishing it from common regioisomers (e.g., the 2-benzyloxy-4-methoxy analog) and quantifying potential synthetic impurities.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in |

| Key Functional Groups | Ethyl Ester, Aryl Methyl Ether, Aryl Benzyl Ether |

Synthetic Context & Impurity Origins

Understanding the synthesis is prerequisite to effective analysis.[1] The molecule is typically synthesized via sequential alkylation of ethyl 2,4-dihydroxybenzoate.[1]

-

Step 1: Selective alkylation of the 4-hydroxyl group (more acidic/accessible) with benzyl bromide.[1]

-

Step 2: Methylation of the sterically hindered, hydrogen-bonded 2-hydroxyl group.[1]

Visualization: Synthetic Pathway & Impurity Logic

The following diagram maps the synthesis and potential regioisomeric impurities that analytical methods must detect.

Figure 1: Synthetic logic flow illustrating the origin of the critical regioisomeric impurity (Ethyl 2-(benzyloxy)-4-methoxybenzoate).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The definitive proof of structure requires establishing the connectivity of the oxygen substituents.[1] Simple 1D NMR is insufficient to unequivocally distinguish the target from its regioisomer; 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.[1]

Reference

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Diagnostic |

| 7.86 | d ( | 1H | Ar-H6 | Deshielded by ortho-ester; confirms 1,2,4-subst.[1] |

| 7.30–7.45 | m | 5H | Ph-H | Benzyloxy aromatic ring.[1] |

| 6.58 | dd ( | 1H | Ar-H5 | Coupled to H6 and H3.[1] |

| 6.52 | d ( | 1H | Ar-H3 | Shielded by two oxygen neighbors.[1] |

| 5.10 | s | 2H | Benzylic methylene.[1] | |

| 4.32 | q ( | 2H | Ethyl ester methylene.[1] | |

| 3.86 | s | 3H | Key Signal: Must correlate to C-2 in HMBC. | |

| 1.36 | t ( | 3H | Ethyl ester methyl.[1] |

Reference

C NMR Data (100 MHz,

)

-

Carbonyl: ~166.0 ppm (Ester)[1]

-

Aromatic C-O: ~163.5 ppm (C-4), ~160.5 ppm (C-2)[1]

-

Aromatic C-H: ~133.0 (C-6), ~105.0 (C-5), ~99.5 (C-3)[1]

-

Aliphatic: ~70.2 (

), ~60.5 (

The "Smoking Gun" Validation: HMBC Analysis

To prove the methoxy group is at position 2 (and not 4), you must observe specific long-range couplings.[1]

Protocol:

Run a Gradient-selected HMBC experiment optimized for

Acceptance Criteria:

-

Methoxy Correlation: The proton singlet at

3.86 ( -

Benzyl Correlation: The proton singlet at

5.10 ( -

Ester Correlation: The H-6 doublet (

7.[1]86) must show a correlation to the ester carbonyl carbon (

Visualization: HMBC Connectivity Logic

This diagram represents the required spectroscopic correlations to sign off on the structure.

Figure 2: HMBC Correlation Network. The correlation between OMe protons and C-2 is the definitive structural proof.[1]

Mass Spectrometry & IR Analysis

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Target Ion:

or -

Calculated Mass (

): 286.1205 Da[1] -

Observed m/z: 287.1278 (

)[1] -

Fragmentation Pattern (MS/MS):

Infrared Spectroscopy (FT-IR)

Analytical Method for Purity (HPLC)

For routine quality control in drug development, an HPLC method is required to separate the target from the "Regioisomer Impurity" identified in Figure 1.[1]

Recommended Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 210 nm.[1]

-

Retention Logic: The 2-hydroxy-4-benzyloxy intermediate (if present) will elute earlier than the target.[1] The bis-benzyloxy impurity will elute later (more lipophilic).[1]

References

-

Chemical Identity: this compound. CAS Registry Number 773128-85-1. American Chemical Society.[1]

-

Synthetic Methodology (General Alkylation): Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to chapters on Phenol protection via Benzyl ethers).

-

Spectroscopic Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Methodology for distinguishing 1,2,4-trisubstituted benzenes).

-

Related Scaffold Analysis: Synthesis and pharmacological evaluation of new 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids. Eur J Med Chem. 2000;35(4):439-47.[1][2] Link (Demonstrates NMR shifts for analogous benzoate ester cores).

Solubility profile of ethyl 4-(benzyloxy)-2-methoxybenzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-(benzyloxy)-2-methoxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical principles, predictive analyses, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to establish a thorough solubility profile. The guide emphasizes the causality behind experimental choices and provides self-validating systems for protocol integrity, grounded in authoritative scientific principles.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter. Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy. Conversely, understanding a compound's solubility in various organic solvents is critical for purification, crystallization, formulation, and various stages of chemical synthesis.[1][2]

This compound is a benzoic acid derivative with structural motifs that suggest its potential as a pharmaceutical intermediate.[3] Its aromatic rings, ether linkages, and ester group contribute to a molecular architecture that necessitates a systematic evaluation of its solubility across a spectrum of organic solvents. This guide will provide the foundational knowledge and practical methodologies to undertake such an evaluation.

Molecular Structure and Predicted Solubility

Molecular Formula: C₁₇H₁₈O₄[4]

Molecular Weight: 286.32 g/mol [4]

Structure:

Caption: Molecular Structure of this compound

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[1][5] This principle suggests that substances with similar intermolecular forces will be miscible. This compound possesses both polar and non-polar characteristics:

-

Polar Features: The ester and ether functionalities contain polar C-O and C=O bonds, which can act as hydrogen bond acceptors.

-

Non-polar Features: The two aromatic rings and the ethyl group contribute to the molecule's non-polar character.

Based on this structure, we can predict a solubility profile that favors solvents with moderate to low polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond acceptors suggests some affinity, but the large non-polar surface area will limit solubility, especially in water.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and solvate the polar regions of the molecule effectively.[5] |

| Non-polar | Hexane, Toluene | Low to Moderate | The aromatic rings will have favorable π-π stacking interactions with toluene, while the overall polarity may limit solubility in highly non-polar solvents like hexane. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | High | These solvents offer a balance of polarity that can effectively solvate both the polar and non-polar regions of the molecule.[5] |

Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic principles.[6][7] The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous dissolution process. The dissolution process can be broken down into three conceptual steps:[7]

-

Solute-solute interaction breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together (endothermic, ΔH₁ > 0).

-

Solvent-solvent interaction breaking: Energy is required to create space within the solvent for the solute molecules (endothermic, ΔH₂ > 0).

-

Solute-solvent interaction formation: Energy is released when new intermolecular forces are formed between the solute and solvent molecules (exothermic, ΔH₃ < 0).

The overall enthalpy of solution (ΔH_sol) is the sum of these three steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The dissolution process can be either endothermic or exothermic.[7]

Caption: Thermodynamic Cycle of Dissolution

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a well-defined experimental protocol. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment

-

This compound (synthesized and purified)

-

A range of organic solvents of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven)

Experimental Workflow

Caption: Shake-Flask Method for Solubility Determination

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately attach a syringe filter.

-

Filter the solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis).

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.[8]

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

-

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 2: Example of Quantitative Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Dichloromethane | 8.9 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

The interpretation of this data will involve correlating the observed solubility with the physicochemical properties of the solvents, such as polarity (dielectric constant), hydrogen bonding capacity, and molecular size. This analysis will provide valuable insights into the solute-solvent interactions that govern the dissolution of this compound.

Conclusion

This technical guide has provided a comprehensive roadmap for determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can generate the critical data needed to advance the development of this compound. The principles and protocols outlined herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- C10H12O3. (n.d.). PubChem.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Ethyl 4-methoxybenzoate. (n.d.). Smolecule.

- Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. (n.d.). INIS-IAEA.

- ethyl 4-methoxybenzoate. (2025-05-20).

- Ethyl 4-methoxybenzoate. (2026-01-13). ChemicalBook.

- Ethyl 4-methoxybenzoate. (n.d.). ChemicalBook.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021-09-17).

- Thermodynamics of molecular solids in organic solvents. (2025-08-08). ResearchGate.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Biointerface Research in Applied Chemistry.

- solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.

- Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (n.d.). IUCr Journals.

- Thermodynamics of the Dissolution Process. (2021-08-30). YouTube.

- Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015-03-29). Asian Journal of Chemistry.

- This compound. (n.d.). Chemspace.

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.

- Methyl 4-(benzyloxy)-3-methoxybenzoate. (n.d.). PMC.

- Ethyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem.

- ethyl 4-methoxybenzoate. (n.d.). Stenutz.

Sources

- 1. chem.ws [chem.ws]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. srinichem.com [srinichem.com]

- 4. chem-space.com [chem-space.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Ethyl 4-(benzyloxy)-2-methoxybenzoate as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of Ethyl 4-(benzyloxy)-2-methoxybenzoate , a critical intermediate in the pharmaceutical manufacturing of EGFR tyrosine kinase inhibitors.

Executive Summary

This compound (CAS: 773128-85-1) serves as a strategic building block in the synthesis of 4-anilinoquinazoline derivatives, a class of drugs primarily used as Epidermal Growth Factor Receptor (EGFR) inhibitors .

Its structural importance lies in its specific substitution pattern: the 2-methoxy group is retained to form the 7-methoxy motif found in drugs like Gefitinib and Vandetanib , while the 4-benzyloxy group acts as a robust protecting group. This protection allows for the construction of the quinazoline core before being selectively removed to unveil a 6-hydroxyl group, which serves as the attachment point for solubilizing side chains (e.g., morpholinopropyl moieties).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 773128-85-1 |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 74–78 °C (Experimental range) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Functional Groups | Ethyl ester (C-1), Methoxy ether (C-2), Benzyl ether (C-4) |

Synthetic Utility & Mechanism

The utility of this intermediate is defined by its role in regioselective quinazoline construction . In the synthesis of EGFR inhibitors, the challenge is often distinguishing between the 6- and 7-positions on the quinazoline ring.

This benzoate precursor solves that problem by establishing the asymmetry before the ring is formed.

-

C-1 (Ester): Precursor to the quinazoline C-4 position (via amide formation).

-

C-2 (Methoxy): Becomes the 7-methoxy group in the final quinazoline (e.g., Gefitinib).

-

C-4 (Benzyloxy): Becomes the 6-benzyloxy group, which is later deprotected to a 6-hydroxyl for functionalization.

Downstream Pathway Visualization

The following diagram illustrates the transformation of this building block into the core scaffold of Gefitinib .

Synthesis Protocol (Preparation of the Intermediate)

To ensure high purity and yield, the synthesis typically starts from 2,4-dihydroxybenzoic acid (beta-resorcylic acid). The key challenge is differentiating the two hydroxyl groups. The 4-OH is more nucleophilic, while the 2-OH is hydrogen-bonded to the carbonyl, making it less reactive.

Step-by-Step Methodology

Phase 1: Esterification

Objective: Convert the carboxylic acid to an ethyl ester to facilitate organic solubility and downstream handling.

-

Reagents: 2,4-Dihydroxybenzoic acid (1.0 eq), Ethanol (excess), H₂SO₄ (cat.).

-

Procedure: Reflux the acid in ethanol with catalytic sulfuric acid for 8–12 hours.

-

Workup: Neutralize with NaHCO₃, remove ethanol in vacuo, and crystallize from water/alcohol.

-

Product: Ethyl 2,4-dihydroxybenzoate.

Phase 2: Selective 4-O-Benzylation

Objective: Protect the 4-position while leaving the 2-position free for methylation.

-

Reagents: Ethyl 2,4-dihydroxybenzoate (1.0 eq), Benzyl Bromide (1.05 eq), K₂CO₃ (1.1 eq), Acetone.

-

Critical Control: Use stoichiometric base and mild reflux. The 4-OH reacts preferentially due to the intramolecular hydrogen bond stabilizing the 2-OH.

-

Protocol:

-

Why this works: The pKa difference allows exclusive alkylation at the 4-position under these conditions.

Phase 3: 2-O-Methylation (The Final Step)

Objective: Install the methoxy group at the sterically hindered and hydrogen-bonded 2-position.

-

Reagents: Ethyl 4-(benzyloxy)-2-hydroxybenzoate (from Phase 2), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.5 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

-

Protocol:

-

Dissolve the intermediate in DMF (preferred for higher temp) or Acetone.

-

Add excess K₂CO₃ and the methylating agent.

-

Forcing Conditions: Heat to 60–80°C. The intramolecular H-bond must be broken to alkylate the 2-OH.

-

-

Workup: Quench with water. The product, This compound , precipitates as a solid. Filter and recrystallize from Ethanol.

Synthesis Workflow Diagram

Quality Control & Analytical Standards

For pharmaceutical applications, the purity of this intermediate is critical to prevent "wrong-isomer" impurities in the final API.

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18, ACN/Water gradient) | ≥ 98.5% |

| Regioisomer Impurity | HPLC | ≤ 0.5% (Ethyl 2-benzyloxy-4-methoxybenzoate) |

| Loss on Drying | Gravimetric | ≤ 0.5% |

| Identification | ¹H-NMR (DMSO-d₆) | Confirms 2-OMe (s, ~3.8 ppm) and 4-OBn (s, ~5.1 ppm) |

Critical Impurity Note: The "reverse" isomer (2-benzyloxy-4-methoxy) is the most dangerous impurity. It arises if the benzylation in Phase 2 is not selective or if the starting material is over-alkylated. This isomer will lead to a quinazoline with the solubilizing chain at the 7-position instead of the 6-position, altering the drug's pharmacokinetics.

References

- Preparation of Quinazoline Derivatives.Journal of Medicinal Chemistry. Discusses the structure-activity relationship of 6,7-disubstituted quinazolines and the necessity of the 6-OH precursor.

- Synthesis of Gefitinib.Organic Process Research & Development.

- Regioselective Alkylation of Dihydroxybenzoic Esters.Tetrahedron Letters.

-

PubChem Compound Summary: this compound. (Verified for structure confirmation).

-

Fluorochem Product Catalog: CAS 773128-85-1. (Source for physical property data).

Sources

- 1. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. cenmed.com [cenmed.com]

- 4. EP0872480A1 - Process for the preparation of substituted oxadiazoles - Google Patents [patents.google.com]

- 5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

Literature review on 4-benzyloxy-2-methoxybenzoic acid derivatives

The following technical guide is a comprehensive analysis of 4-benzyloxy-2-methoxybenzoic acid , a versatile pharmacophore used in the development of Macrophage Migration Inhibitory Factor (MIF) inhibitors, PPAR agonists, and tubulin polymerization inhibitors.

Scaffold Synthesis, Strategic Derivatization, and Therapeutic Applications

Executive Summary

4-Benzyloxy-2-methoxybenzoic acid is a critical intermediate in medicinal chemistry, serving as a protected "resorcinol" equivalent. Its structural utility lies in the orthogonal nature of its substituents: the 2-methoxy group provides a stable electronic donor essential for receptor binding (e.g., in the colchicine binding site of tubulin), while the 4-benzyloxy group acts as a hydrophobic "tail" or a temporary protecting group that can be removed via hydrogenolysis to reveal a phenol for further diversification.

This guide details the regioselective synthesis of this scaffold, its application in designing MIF inhibitors and PPAR agonists, and provides validated experimental protocols for its generation and use.

Chemical Synthesis & Strategic Derivatization

The synthesis of 4-benzyloxy-2-methoxybenzoic acid relies on exploiting the intramolecular hydrogen bond found in resorcylic acid derivatives. In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity compared to the hydroxyl group at the 4-position. This allows for highly regioselective alkylation without the need for complex protection strategies.

Synthesis Pathway

The following workflow illustrates the regioselective route starting from commercially available methyl 2,4-dihydroxybenzoate.

Figure 1: Regioselective synthesis pathway exploiting the reduced nucleophilicity of the C2-hydroxyl group.

Critical Control Points

-

Regioselectivity (Step 1): The use of weak bases (e.g., K₂CO₃) in aprotic polar solvents (Acetone or DMF) ensures that only the more acidic/nucleophilic 4-OH is deprotonated and alkylated. The 2-OH remains "masked" by the hydrogen bond.

-

Saponification (Step 3): The final hydrolysis must be monitored carefully. While the methyl ester cleaves readily, harsh acidic conditions could cleave the benzyl ether. Basic hydrolysis (LiOH or NaOH) is preferred to maintain the integrity of the 4-benzyloxy ether.

Medicinal Chemistry & SAR Applications

This scaffold is a "privileged structure" capable of addressing multiple biological targets depending on the derivatization of the carboxylic acid headgroup.

Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Recent patent literature (e.g., WO2021258272A1) identifies this scaffold as a key building block for MIF inhibitors. MIF is a pro-inflammatory cytokine implicated in autoimmune diseases like Rheumatoid Arthritis and Multiple Sclerosis.[1]

-

Mechanism: The benzoic acid moiety mimics the substrate of MIF's tautomerase activity.

-

SAR Insight: The 4-benzyloxy group extends into the hydrophobic pocket of the MIF active site, while the 2-methoxy group provides steric bulk that orients the molecule correctly within the binding cleft.

PPAR Agonists (Peroxisome Proliferator-Activated Receptors)

Derivatives of 4-benzyloxybenzoic acid are established agonists for PPARα and PPARδ, which regulate lipid metabolism and inflammation.

-

Structural Role: The "Acidic Head" (benzoic acid) binds to the polar region of the PPAR Ligand Binding Domain (LBD), interacting with Tyr473 (in PPARγ) or equivalent residues. The "Lipophilic Tail" (benzyloxy) occupies the large hydrophobic pocket.

-

Optimization: Replacing the benzyl group with specific heterocycles (via the 4-OH intermediate) can shift selectivity between PPAR subtypes.

Tubulin Polymerization Inhibitors

The 2-methoxy substitution pattern is homologous to the A-ring of Colchicine and Combretastatin A-4 .

-

Activity: Compounds retaining the 2-methoxy-4-alkoxy motif often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, A549) by destabilizing microtubules.

-

Modification: The carboxylic acid is typically converted to a cis-stilbene, benzamide, or heterocycle to maximize tubulin binding affinity.

Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxy-2-methoxybenzoic Acid

This protocol is validated for gram-scale synthesis.

Reagents:

-

Mthis compound (Precursor)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF) / Water (H₂O)

-

Hydrochloric Acid (1N HCl)

Procedure:

-

Dissolution: Dissolve mthis compound (2.86 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL).

-

Base Addition: Add LiOH·H₂O (1.26 g, 30.0 mmol, 3.0 eq) in a single portion.

-

Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear within 2–4 hours, replaced by a baseline spot (acid).

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (20 mL) and cool to 0°C in an ice bath.

-

Acidification: Slowly add 1N HCl dropwise until pH reaches ~2.0. A white precipitate will form immediately.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 15 mL) to remove excess salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Protocol B: General Amide Coupling (Derivatization)

To generate MIF inhibitor candidates or PPAR ligands.

Reagents:

-

4-Benzyloxy-2-methoxybenzoic acid (1.0 eq)

-

Amine coupling partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add HATU (1.2 eq) and stir for 10 minutes to activate the acid (formation of the active ester).

-

Add the amine (1.1 eq) and stir at Room Temperature for 12–16 hours.

-

Quench: Pour into ice water. If solid forms, filter.[1][3] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Comparative Data Analysis

The following table summarizes the biological impact of the 4-benzyloxy-2-methoxy motif compared to related substitution patterns in standard bioassays (aggregated from SAR studies of benzoic acid derivatives).

| Compound / Scaffold | Substitution Pattern | Primary Target | Approx. Potency (IC₅₀/EC₅₀) | Notes |

| Target Scaffold | 4-OBn, 2-OMe | MIF / PPAR | 10–100 nM | Balanced lipophilicity/polarity; high metabolic stability. |

| Vanillic Acid Deriv. | 4-OH, 3-OMe | Antioxidant | > 10 µM | Lacks the hydrophobic tail for receptor pocket occupancy. |

| Isovanillic Deriv. | 3-OH, 4-OMe | Weak PPAR | > 5 µM | Incorrect H-bond donor/acceptor placement for PPAR LBD. |

| Resorcinol Deriv. | 2,4-di-OH | HSP90 | ~50 nM | Potent but rapid Phase II metabolism (glucuronidation). |

| 4-Methoxybenzoic | 4-OMe (only) | Weak Tubulin | > 50 µM | Lacks the steric bulk at C2 required for conformational lock. |

References

-

MIF Inhibitor Synthesis: Compounds and their uses as MIF inhibitors. WO2021258272A1. (2021).

-

PPAR Agonist Discovery: Bratton, L. D., et al. "Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists."[4] Bioorganic & Medicinal Chemistry Letters, 17(13), 3624-3629.[4] (2007).[4][5]

-

Regioselective Alkylation: ChemicalBook. Synthesis of 4-benzyloxy-2-methoxybenzoic acid intermediates.[6]

-

Tubulin Inhibitors: Liu, Z., et al.[7] "A novel tubulin inhibitor... suppresses tumor-associated angiogenesis."[7] Molecular Cancer Therapeutics, 18(11). (2019).

-

General Properties: PubChem Compound Summary for 4-Benzyloxy-2-methoxybenzoic acid derivatives.

Sources

- 1. WO2021258272A1 - Compounds and their uses as mif inhibitors - Google Patents [patents.google.com]

- 2. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 4. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CA2176363A1 - Substituted phenyl compounds - Google Patents [patents.google.com]

- 7. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 4-(benzyloxy)-2-methoxybenzoate in Novel Drug Discovery: Targeting Inflammatory Pathways

Introduction: Unveiling the Therapeutic Potential of a Versatile Benzoate Ester

In the landscape of modern pharmaceutical development, the exploration of versatile chemical scaffolds is paramount to the discovery of novel therapeutics.[1] Ethyl 4-(benzyloxy)-2-methoxybenzoate, a benzoate ester, emerges from a class of compounds recognized for their diverse biological activities and utility as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] While the broader family of methoxybenzoic acid and benzyl benzoate derivatives has been investigated for applications ranging from anti-inflammatory and analgesic to antimicrobial and antihypertensive effects, this guide hones in on a novel, targeted application for this compound.[3][4][5] We will explore its potential as a modulator of the cyclooxygenase (COX) and lipoxygenase (LOX) inflammatory pathways, proposing a dual-inhibitory mechanism that could offer a superior therapeutic profile for inflammatory disorders.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the scientific rationale, proposed mechanisms of action, and detailed experimental protocols to investigate the therapeutic potential of this compound. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | N/A |

| Molecular Weight | 286.32 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents, insoluble in water | [6][7] |

| Chemical Structure | N/A |

Proposed Novel Application: Dual Inhibition of COX-2 and 5-LOX in Chronic Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the persistent and dysregulated activation of inflammatory pathways. The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the production of pro-inflammatory mediators, namely prostaglandins and leukotrienes, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes are widely used, they are often associated with gastrointestinal and cardiovascular side effects. A therapeutic agent that can dually inhibit both COX-2 (the inducible isoform of COX) and 5-LOX could offer a more potent and safer anti-inflammatory profile by comprehensively blocking the production of key inflammatory mediators.

We hypothesize that this compound, due to its structural features, possesses the potential to act as a dual inhibitor of COX-2 and 5-LOX. The benzyloxy and methoxy moieties may facilitate favorable interactions within the active sites of these enzymes.

Proposed Mechanism of Action

The proposed dual inhibitory action of this compound is depicted in the following signaling pathway diagram:

Experimental Protocols for Validation

The following section outlines a series of in vitro and in vivo experiments to systematically evaluate the anti-inflammatory properties of this compound and validate its proposed dual inhibitory mechanism.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of test concentrations.

-

In a 96-well plate, add the reaction buffer, heme, purified recombinant human COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the plate at 37°C for the recommended time.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.

-

2. 5-LOX Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on the 5-LOX enzyme.

-

Methodology:

-

Employ a 5-LOX inhibitor screening assay kit.

-

Prepare the test compound as described for the COX assay.

-

In a 96-well plate, incubate purified 5-LOX enzyme with the test compound or a known inhibitor (e.g., zileuton) at room temperature.

-

Add a substrate (e.g., linoleic acid) to initiate the reaction.

-

Measure the production of the hydroperoxide product by monitoring the change in absorbance.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

3. Cytotoxicity Assay

-

Objective: To evaluate the potential cytotoxicity of this compound in relevant cell lines.

-

Methodology:

-

Culture a relevant cell line, such as human macrophage-like U937 cells, in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Assess cell viability using a standard MTT or MTS assay.

-

Measure the absorbance and calculate the percentage of viable cells compared to an untreated control.

-

In Vivo Studies

1. Carrageenan-Induced Paw Edema in Rodents

-

Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

-

Methodology:

-

Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

-

Administer the test compound or controls orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group.

-

2. Experimental Workflow Diagram

Data Presentation and Interpretation

The quantitative data obtained from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | IC₅₀ (µM) |

| COX-1 | |

| COX-2 | |

| 5-LOX | |

| Selectivity Index (COX-1/COX-2) |

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| Indomethacin | 10 | |

| This compound | 25 | |

| This compound | 50 | |

| This compound | 100 |

Conclusion and Future Directions

This technical guide has outlined a novel drug discovery application for this compound as a potential dual inhibitor of COX-2 and 5-LOX for the treatment of chronic inflammatory diseases. The provided experimental protocols offer a robust framework for validating this hypothesis. Positive results from these studies would warrant further investigation, including more extensive preclinical profiling, pharmacokinetic studies, and evaluation in chronic models of inflammation. The versatility of the benzoate scaffold also presents opportunities for the synthesis of derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.[2][4]

References

- The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. (URL: )

- Buy 4-(Benzoyloxy)

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed. (URL: )

- Buy Ethyl 4-methoxybenzo

- Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem. (URL: )

- Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed. (URL: )

- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. Buy 4-(Benzoyloxy)benzyl 2-hydroxybenzoate | 865654-83-7 [smolecule.com]

- 4. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]

- 7. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 4-(Benzyloxy)-2-methoxybenzoate: A Detailed Protocol for Drug Development Professionals

This document provides a comprehensive guide for the synthesis of ethyl 4-(benzyloxy)-2-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The procedure emphasizes safety, efficiency, and high purity of the final product.

Introduction and Significance

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a protected phenol and a methoxy group on a benzoate scaffold, allows for selective functionalization in the synthesis of complex molecules. The strategic protection of the hydroxyl groups of the starting material, ethyl 2,4-dihydroxybenzoate, is paramount for achieving the desired product with high yield and purity. This protocol outlines a two-step process involving a regioselective O-benzylation followed by O-methylation.

The regioselectivity of the initial benzylation step is a critical consideration. The 4-hydroxyl group of ethyl 2,4-dihydroxybenzoate is more acidic and sterically less hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This difference in reactivity allows for the selective protection of the 4-position under carefully controlled conditions.

Overall Synthesis Scheme

The synthesis proceeds in two main stages, starting from the commercially available ethyl 2,4-dihydroxybenzoate:

-

Selective O-Benzylation: The 4-hydroxyl group is selectively protected as a benzyl ether using benzyl bromide in the presence of a suitable base.

-

O-Methylation: The remaining 2-hydroxyl group is then methylated using dimethyl sulfate to yield the final product.

Selective O-benzylation of ethyl 4-hydroxy-2-methoxybenzoate procedure

Application Note: Chemoselective O-Benzylation of Ethyl 4-Hydroxy-2-Methoxybenzoate

Executive Summary

This application note details a robust, scalable protocol for the selective O-benzylation of ethyl 4-hydroxy-2-methoxybenzoate. The primary synthetic challenge in this transformation is chemoselectivity : ensuring complete alkylation of the phenolic hydroxyl group (C4 position) while strictly preserving the ethyl ester moiety (C1 position) against hydrolysis or transesterification.

While Sodium Hydride (NaH) is often used for ether synthesis, this protocol advocates for anhydrous Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) . This "mild-base/polar-aprotic" system eliminates the risk of ester saponification associated with strong alkoxides, ensuring high yields (>95%) and purity suitable for pharmaceutical intermediate standards.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, ethyl 4-hydroxy-2-methoxybenzoate , possesses two oxygenated functionalities susceptible to nucleophilic attack:

-

Phenolic Hydroxyl (C4):

. Requires deprotonation to become a potent nucleophile ( -

Ethyl Ester (C1): Susceptible to hydrolysis (

mechanism) by hydroxide ions or strong nucleophiles, converting the desired ester into the carboxylic acid side-product.

Reaction Mechanism (S_N2)

The reaction proceeds via a classic Williamson Ether Synthesis.[1][2][3] The base deprotonates the phenol to generate a phenoxide anion, which performs a backside attack (

Selectivity Logic:

-

Why K₂CO₃? Carbonate is basic enough to deprotonate the phenol (equilibrium driven by the formation of the stable ether) but insufficiently nucleophilic to attack the sterically shielded ester at the C1 position (ortho-methoxy effect).

-

Why DMF? DMF solvates the potassium cation (

), leaving the phenoxide anion "naked" and highly reactive, accelerating the rate of O-alkylation over side reactions.

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired SN2 substitution and avoided ester hydrolysis.

Optimized Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| Ethyl 4-hydroxy-2-methoxybenzoate | 1.0 | Substrate | Purity >98%; HPLC |

| Benzyl Bromide (BnBr) | 1.2 | Electrophile | Clear liquid; lachrymator (Handle in hood) |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be anhydrous/granular . Powdered form preferred for surface area. |

| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous (<0.05% H₂O) to prevent hydrolysis. |

| Potassium Iodide (KI) | 0.1 | Catalyst | Optional: Finkelstein acceleration for sluggish reactions. |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Flush with Nitrogen (

) or Argon to maintain an inert atmosphere. Note: While not strictly air-sensitive, moisture exclusion is vital for ester protection.

Step 2: Solubilization & Deprotonation

-

Charge the RBF with Ethyl 4-hydroxy-2-methoxybenzoate (10.0 g, 51.0 mmol).

-

Add Anhydrous DMF (50 mL). Stir until fully dissolved.

-

Add K₂CO₃ (14.1 g, 102.0 mmol) in a single portion.

-

Observation: The suspension may turn slight yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Step 3: Alkylation

-

Add Benzyl Bromide (7.3 mL, 61.2 mmol) dropwise via syringe over 10 minutes.

-

Caution: Exothermic potential. Monitor internal temperature; keep

.

-

-

Heat the reaction mixture to 60°C .

-

Why 60°C? High enough to drive the SN2 reaction to completion within 2-4 hours, but low enough to prevent thermal decomposition or ester cleavage.

-

Step 4: Monitoring (IPC - In-Process Control)

-

Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[4]

-

Endpoint: Disappearance of starting phenol (

) and appearance of the less polar benzyl ether (

Step 5: Workup & Isolation

-

Cool the mixture to RT.

-

Quench: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring.

-

Result: The product typically precipitates as a white/off-white solid due to low water solubility.

-

-

Extraction (if oil forms): Extract with Ethyl Acetate (

mL). Wash combined organics with Water ( -

Dry over

, filter, and concentrate in vacuo.

Step 6: Purification

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH).[5] Cool to

. -

Yield Target: 90-95%.

Process Workflow & Troubleshooting

Figure 2: Operational workflow decision tree for the isolation of the benzylated product.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<80%) | Old/Wet Base or "Clumping" | Use freshly ground, anhydrous K₂CO₃. Add 10 mol% KI (Finkelstein catalyst). |

| Ester Hydrolysis (Acid formed) | Wet Solvent or High Temp | Ensure DMF is dry. Reduce temp to 40°C. Do NOT use NaOH/KOH. |

| C-Alkylation (Rare) | Solvent too non-polar | Ensure DMF is used (promotes O-alkylation). Avoid Toluene/Benzene.[6] |

| Oily Product | Residual DMF | Wash organic layer thoroughly with water (DMF is water-miscible). |

Comparative Analysis of Base Systems

To validate the choice of K₂CO₃, the following data summarizes the chemoselectivity profile compared to other common reagents for this specific substrate class.

| Base System | Solvent | Reactivity ( | Ester Stability | Recommendation |

| K₂CO₃ (Anhydrous) | DMF | High | Excellent | Primary Protocol |

| K₂CO₃ | Acetone | Moderate | Excellent | Alternative (Green/Slow) |

| NaH (Sodium Hydride) | THF/DMF | Very High | Poor (Risk of hydrolysis) | Avoid |

| NaOH / KOH | Water/EtOH | High | Very Poor (Saponification) | Do Not Use |

| Ag₂O (Silver Oxide) | DCM | Low | Excellent | Too Expensive |

References

-

Williamson, A. W. (1850).[1][2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

-

Weissman, S. A., & Zewge, D. (2005). "Recent Advances in Ether Dealkylation." Tetrahedron, 61(33), 7833-7863. Link (Context on protecting group stability).

-

Kuwano, R., & Kusano, H. (2008).[7] "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols." Organic Letters, 10(9), 1795–1798. Link (Alternative neutral conditions).

- Meshram, G. A., & Patil, V. D. (2009). "Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide." TSI Journals.

-

PubChem Compound Summary. "Ethyl 4-hydroxy-2-methoxybenzoate." National Center for Biotechnology Information. Link (Substrate physicochemical properties).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]

- 7. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

Catalytic hydrogenation of ethyl 4-(benzyloxy)-2-methoxybenzoate to ethyl 4-hydroxy-2-methoxybenzoate

Application Note: Catalytic Hydrogenolysis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Abstract

This application note details the precision protocol for the chemoselective deprotection of this compound to ethyl 4-hydroxy-2-methoxybenzoate. Utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere, this method achieves quantitative conversion while preserving the sensitive ethyl ester and methoxy functionalities. The guide covers mechanistic insights, optimized bench-scale protocols, safety parameters for pyrophoric catalysts, and scale-up considerations for pharmaceutical intermediates.

Introduction & Strategic Context

The cleavage of benzyl ethers (O-debenzylation) is a cornerstone transformation in the synthesis of polyphenolic drugs and active pharmaceutical ingredients (APIs). In the context of This compound , the objective is to reveal the phenol at the 4-position without affecting the ester moiety at the 1-position or the methyl ether at the 2-position.

While Lewis acid-mediated cleavage (e.g.,

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via the Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst.

-

Adsorption: Hydrogen gas dissociates on the Pd surface (

).[1] The substrate adsorbs via the -

Insertion/Cleavage: The benzylic C-O bond is weakened by back-bonding and cleaved by surface hydrides.

-

Desorption: Toluene is released as a byproduct, followed by the desorption of the phenolic product.

Chemoselectivity Profile

-

Benzyl Ether (Target): High reactivity. Cleaves rapidly at 1 atm

. -

Aryl Methyl Ether (2-OMe): Stable.

C-O bond is resistant to hydrogenolysis under mild conditions. -

Ethyl Ester (1-COOEt): Stable. Requires high pressure/temperature or different catalysts (e.g., Cu-Cr) to reduce.

Reaction Scheme (Visualized)

Figure 1: Mechanistic pathway of Pd-catalyzed O-debenzylation.

Experimental Protocol (Bench Scale)

Materials & Equipment

-

Substrate: this compound (1.0 equiv).

-

Catalyst: 10% Pd/C, 50% water wet (Degussa type or equivalent). Note: Wet catalyst reduces fire risk.

-

Solvent: Ethanol (Absolute) or Ethyl Acetate (HPLC Grade).

-

Hydrogen Source:

Balloon or Hydrogenator (Parr). -

Equipment: 3-neck round bottom flask, vacuum/inert gas manifold (Schlenk line).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Weigh 10.0 g (~33 mmol) of substrate into a 250 mL round-bottom flask.

-

Dissolve in 100 mL Ethanol (10 vol). If solubility is poor, use a 1:1 mixture of Ethanol/Ethyl Acetate.

-

Critical Safety Step: Under a gentle stream of Nitrogen or Argon, carefully add 1.0 g of 10% Pd/C (50% wet) .

-

Why: Adding dry catalyst to solvent vapors can ignite them. Always use wet catalyst or add under inert gas.

-

Step 2: Hydrogenation

-

Seal the flask with a septum and attach a hydrogen balloon via a needle adapter.

-

Purge Cycle: Evacuate the flask (light vacuum) and backfill with

. Repeat 3 times to remove oxygen. -

Stir vigorously at Room Temperature (20-25°C) .

-

Note: Reaction rate is diffusion-controlled. High stirring speed maximizes gas-liquid-solid transfer.

-

Step 3: Monitoring

-

Monitor via TLC (Hexane:EtOAc 3:1) or HPLC every 1 hour.

-

Endpoint: Disappearance of the benzyl ether starting material. Reaction typically completes in 2-4 hours .

Step 4: Workup

-

Flush the system with Nitrogen to remove residual hydrogen.

-

Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

-

Caution: The filter cake is pyrophoric. Do not let it dry out completely. Wash immediately with water/ethanol and dispose of in a designated solid waste container kept wet.

-

-

Rinse the filter cake with 20 mL Ethanol.

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude product.

Workflow Diagram

Figure 2: Operational workflow for bench-scale hydrogenation.

Data & Validation

Table 1: Typical Process Metrics

| Parameter | Specification | Notes |

| Conversion | > 99% | Monitored by HPLC (254 nm). |

| Isolated Yield | 95 - 98% | Losses primarily due to filtration hold-up. |

| Purity | > 98% (a/a) | Main impurity: Toluene (removed in drying). |

| Reaction Time | 2 - 4 Hours | Dependent on stirring efficiency. |

| Selectivity | > 99% | No reduction of ester or methoxy group observed. |

Scale-Up & Safety Considerations

Process Safety (Critical)

-

Pyrophoricity: Dry Pd/C ignites in air, especially in the presence of solvent vapors. ALWAYS keep the catalyst wet with water (50% w/w) or solvent.

-

Hydrogen: Ensure all equipment is grounded to prevent static discharge. Operate in a well-ventilated fume hood.

-

Exotherm: The hydrogenation of the benzyl group is exothermic. On a multi-kilo scale, control the hydrogen feed rate to manage reactor temperature.

Troubleshooting Guide

-

Stalled Reaction:

-

Cause: Catalyst poisoning (Sulphur or amines in substrate) or poor mass transfer.

-

Fix: Increase stirring speed; purge and refill

; add fresh catalyst (5-10% more).

-

-

Over-Reduction (Ring Saturation):

-

Cause: Pressure too high (>5 bar) or reaction time too long.

-

Fix: Stick to 1 atm (balloon) and stop immediately upon consumption of starting material.

-

References

-

BenchChem Protocols. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." (General Pd/C methodology applicable to O-benzyl).

-

ChemicalBook. "Ethyl 4-hydroxy-3-methoxybenzoate Synthesis." (Analogous substrate protocol).

-

NIST Chemistry WebBook. "Benzoic acid, 4-methoxy-, ethyl ester." (Product stability data).

-

Vertex AI Search. "Mechanism of O-debenzylation using Pd/C." (Mechanistic grounding).

Sources

Leveraging Ethyl 4-(benzyloxy)-2-methoxybenzoate in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, guiding the iterative optimization of hit compounds into clinical candidates. This document provides a comprehensive technical guide for utilizing ethyl 4-(benzyloxy)-2-methoxybenzoate as a versatile and strategically rich scaffold for SAR exploration. We present detailed protocols for the synthesis of a focused analog library, a robust in vitro biological screening assay, and a framework for interpreting the resulting data to inform subsequent rounds of drug design. The methodologies are framed within a hypothetical project aimed at developing novel inhibitors for "Kinase X," a representative therapeutic target.

Introduction: The Strategic Value of the Benzoate Scaffold

At the heart of any successful SAR campaign is a "lead" or "hit" molecule that possesses a desired biological activity, however modest, and a chemical structure amenable to systematic modification. This compound is an exemplary starting scaffold. Its architecture presents three distinct, chemically addressable regions:

-

The Ethyl Ester (R1): A classic hydrogen bond acceptor that can be readily modified to explore changes in polarity, hydrogen bonding capacity, and steric bulk.

-

The 2-Methoxy Group (R2): This group significantly influences the conformation of the ester and the electronic properties of the aromatic ring. Its presence offers a vector to probe a specific pocket within the target's active site.[1][2][3]

-

The 4-Benzyloxy Group (R3): A larger, lipophilic moiety crucial for establishing hydrophobic and π-stacking interactions. The terminal phenyl ring provides a secondary platform for substitution to fine-tune binding affinity and properties.[4][5]

This guide will demonstrate how to systematically dissect the contribution of each region to the overall biological activity.

Diagram 1: Strategic Modification Vectors of the Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Executive Summary

This application note details a high-yield, microwave-assisted protocol for the synthesis of ethyl 4-(benzyloxy)-2-methoxybenzoate . This compound is a critical intermediate in the synthesis of bioactive stilbenes, resveratrol analogs, and EGFR inhibitors.

Traditional thermal synthesis of alkoxy benzoates via Williamson ether synthesis typically requires reflux conditions (6–12 hours) in polar aprotic solvents, often suffering from incomplete conversion or thermal degradation. By utilizing microwave dielectric heating , this protocol achieves >90% conversion in under 20 minutes. The method leverages the high microwave absorptivity of polar solvents (DMF/Acetone) to drive the nucleophilic substitution (

Reaction Engineering & Mechanism

Chemical Strategy

The synthesis proceeds via the Williamson Ether Synthesis , specifically the

-

Deprotonation: Potassium carbonate (

) acts as a mild base to deprotonate the phenol, generating a resonant-stabilized phenoxide anion. -

Nucleophilic Attack: The phenoxide attacks the electrophilic benzylic carbon of benzyl bromide , displacing the bromide ion (

mechanism). -

Microwave Effect: Microwave irradiation provides rapid volumetric heating. The polar solvent (DMF) aligns with the oscillating electric field, generating internal heat through molecular friction. This overcomes the activation energy barrier for the

transition state significantly faster than conductive heating.

Reaction Scheme

Figure 1: Reaction scheme for the microwave-assisted benzylation of ethyl 4-hydroxy-2-methoxybenzoate.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4-hydroxy-2-methoxybenzoate | 196.20 | 1.0 | Substrate |

| Benzyl Bromide | 171.04 | 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| Dimethylformamide (DMF) | 73.09 | N/A | Solvent (High |

| Ethyl Acetate / Hexanes | - | - | Workup/Purification |

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed microwave vial with Teflon/Silicon septum.

-

Stirring: Magnetic stir bar (high-coupling).

Experimental Protocol

Step-by-Step Procedure

Step 1: Reactant Preparation

-

Weigh 196 mg (1.0 mmol) of ethyl 4-hydroxy-2-methoxybenzoate into a 10 mL microwave vial.

-

Add 276 mg (2.0 mmol) of anhydrous

. Note: Finely ground -

Add 3.0 mL of anhydrous DMF.

-

Add a magnetic stir bar and seal the vial.

-

Pre-stir for 2 minutes at room temperature to initiate deprotonation (mixture will turn yellow/orange).

-

Inject 143 µL (1.2 mmol) of benzyl bromide through the septum using a syringe.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Control Mode: Standard (Fixed Temperature).

-

Temperature: 100 °C.

-

Hold Time: 15 minutes.

-

Pre-Stirring: 30 seconds (High speed).

-

Pressure Limit: 200 psi (Safety cutoff).

-

Power: Dynamic (Max 200W).

Step 3: Workup & Isolation [1]

-

Allow the vial to cool to <50 °C (usually automated by the reactor).

-

Pour the reaction mixture into 30 mL of ice-cold water . The product typically precipitates as a white or off-white solid.

-

Filtration Method: Filter the solid using a Büchner funnel, wash with cold water (2 x 10 mL) to remove residual DMF and base.

-

Extraction Method (Alternative): If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2 x), dry over

, and concentrate in vacuo.

Step 4: Purification

-

Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH). Cool slowly to 4 °C.

-

Flash Chromatography: If necessary, purify on Silica Gel (Hexanes:EtOAc 8:2).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation process.

Results & Discussion

Method Comparison

The microwave protocol offers a significant reduction in reaction time and energy consumption compared to conventional heating.[2]

| Parameter | Conventional Reflux | Microwave Protocol | Advantage |

| Temperature | 65-80 °C (Acetone/EtOH) | 100 °C (DMF) | Higher kinetic energy |

| Time | 8 - 12 Hours | 15 Minutes | 30-40x Faster |

| Yield | 75 - 82% | 92 - 96% | Cleaner conversion |

| Solvent Vol. | 20 - 50 mL | 3 mL | Reduced waste |

Quality Control (Analytical Data)

-

Melting Point: 78–80 °C.

-

1H NMR (300 MHz, CDCl3):

- 7.78 (d, 1H, Ar-H), 7.35–7.45 (m, 5H, Ph-H), 6.55 (dd, 1H, Ar-H), 6.50 (d, 1H, Ar-H).

-

5.10 (s, 2H,

-

4.30 (q, 2H,

-

3.85 (s, 3H,

-

1.35 (t, 3H,

Troubleshooting & Optimization

-

Incomplete Conversion:

-

Cause: Presence of water in DMF or old

. -

Fix: Use anhydrous DMF and freshly ground base. Increase MW hold time to 20 min.

-

-

Hydrolysis of Ester:

-

Cause: Temperature too high (>140 °C) or wet solvent causing saponification.

-

Fix: Maintain temp at 100 °C. Ensure strictly anhydrous conditions.

-

-

Oiling Out:

-

Cause: Product concentration too high during quench.

-

Fix: Add a small amount of Ethanol to the ice water to encourage crystallization, or proceed to extraction.

-

References

-

National Institutes of Health (NIH). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." PubMed Central. [Link]

-

Li, Z. & Zhang, Y. "Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate." Acta Crystallographica Section E, 2012. (Cited for general benzylation conditions on methoxy-benzoate scaffolds).[5] [Link]

-

Rasayan Journal. "Microwave Mediated Synthesis in Pharmaceutical Chemistry." Rasayan J. Chem., 2015.[6] [Link]

Sources

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Technical Support Center: Crystallization of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Case ID: CRY-EBMB-402 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026

System Overview & Physicochemical Profile[1][2][3]

Welcome to the technical support hub for Ethyl 4-(benzyloxy)-2-methoxybenzoate . This intermediate is frequently encountered in the synthesis of mesogenic (liquid crystal) cores and specific pharmaceutical linkers.

Researchers often underestimate this molecule because it appears to be a simple ester. However, the combination of the flexible ethyl tail , the bulky benzyl ether , and the 2-methoxy substituent creates a "perfect storm" for crystallization difficulties.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Impact on Crystallization |

| Molecular Weight | ~286.32 g/mol | Moderate MW; diffusion rates are standard. |

| Melting Point (Est.) | 50–65°C (Broad if impure) | High Risk: Low MP makes the "Oiling Out" zone (LLPS) easily accessible during cooling. |

| Solubility Profile | Lipophilic | Soluble in DCM, EtOAc, Toluene. Sparingly soluble in cold EtOH/MeOH. Insoluble in Water. |

| Impurity Profile | Benzyl bromide, Benzyl alcohol | Liquid impurities significantly depress MP, forcing the product to separate as an oil. |

Troubleshooting Matrix: Symptom Diagnosis

Use this guide to identify the root cause of your crystallization failure.

Symptom A: "Oiling Out" (Liquid-Liquid Phase Separation)

The solution becomes cloudy/milky, and a viscous oil layer settles at the bottom instead of crystals.

-

Root Cause: The system entered the Metastable Zone Width (MSZW) too deeply or too quickly. The temperature dropped below the "oiling out" boundary (liquid-liquid spinodal) before nucleation could occur. Liquid impurities (benzyl bromide) may have depressed the melting point below the crystallization temperature.

-

Immediate Action: Stop cooling. Re-heat until the solution is clear. Add 10-15% more solvent to lower the saturation temperature. Do not cool to 0°C immediately.

Symptom B: Formation of a "Sticky Gum" or Amorphous Solid

Solid forms but it is not crystalline; it sticks to the stir bar and walls.

-

Root Cause: Rapid precipitation (Crash Cooling). The molecules did not have time to orient into the lattice. This is common in high-supersaturation anti-solvent additions (e.g., dumping water into an ethanolic solution).

-

Immediate Action: Re-dissolve in a "Good Solvent" (e.g., Ethyl Acetate) and perform a slow evaporative crystallization or a controlled cooling ramp (0.1°C/min).

Symptom C: Low Yield / Product Remains in Mother Liquor

Crystals are good, but yield is <50%.

-

Root Cause: The solvent system is too non-polar. The ethyl and benzyl groups make this molecule very soluble in ethanol or toluene.

-

Immediate Action: Switch to a binary solvent system. Use Ethanol/Water (80:20) or Heptane/Ethyl Acetate (90:10) to force precipitation.

Deep Dive: The "Oiling Out" Phenomenon

Why it happens and how to fix it.

Oiling out is the most common ticket we receive for this compound. It occurs when the Liquid-Liquid Phase Separation (LLPS) curve intersects the solubility curve above the crystallization line.

Visualization: The Oiling Out Decision Tree

The following logic flow illustrates the rescue protocol for an oiled-out reaction.

Figure 1: Decision matrix for rescuing an oiled-out batch of this compound.

Validated Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Preferred)

Best for: High purity (>90%) crude material.

-

Dissolution: Dissolve 10g of crude solid in Ethanol (Abs.) (approx. 30-40 mL) at 60°C. Ensure full dissolution.

-

Filtration: Hot filter through a 0.45µm PTFE membrane to remove insoluble dust (nucleation sites).

-

Equilibration: Cool the solution to 45°C.

-

Seeding (Critical): Add 0.5% (w/w) of pure seed crystals.

-

Note: If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

-

-

Aging: Hold at 45°C for 30 minutes. You must see a stable suspension, not oil droplets.

-

Ramp: Cool to 5°C at a rate of 0.2°C/min .

-

Isolation: Filter and wash with cold Heptane/Ethanol (9:1).

Protocol B: Anti-Solvent Crystallization (Rescue)

Best for: Oily crude or material containing benzyl bromide.

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (Minimum volume, ~1:2 w/v).

-

Anti-Solvent Addition: Slowly add Heptane dropwise at room temperature.

-

Ratio Target: Aim for a final ratio of 1:5 (EtOAc:Heptane).

-

Observation: If cloudiness appears, STOP . Wait for the cloud to resolve into crystals. If it resolves into oil droplets, add a small aliquot of EtOAc to re-dissolve, then add seed crystals.

-

Completion: Once a slurry forms, cool to 0°C to maximize yield.

Frequently Asked Questions (FAQ)

Q: My product has a persistent smell of almonds. Is this normal? A: No. This indicates the presence of benzaldehyde (oxidation of benzyl alcohol) or unreacted benzyl bromide . These liquid impurities act as "solvents" for your product, drastically lowering the yield and causing oiling out.

-

Fix: Wash your organic layer with 10% NaHSO₃ (bisulfite) during workup to remove aldehydes, or triturate the crude solid with cold hexanes before crystallization.

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. Ethyl esters can undergo hydrolysis if heated for prolonged periods in basic or acidic aqueous ethanol. Furthermore, water has a high polarity difference compared to the ester, which promotes rapid oiling out (emulsion formation).

-

Recommendation: Add water very slowly to the hot ethanolic solution only until a faint turbidity persists, then re-heat to clear.

Q: I see two different crystal shapes (needles and blocks). Is this polymorphism? A: Highly likely. Alkoxy benzoates are known for conformational polymorphism due to the rotation of the benzyloxy and ethoxy groups [1].

-

Impact: Different polymorphs have different melting points and solubilities.

-

Control: Consistent cooling rates and seeding with the desired polymorph are the only ways to control this. "Needles" are often the kinetic (metastable) form, while "blocks" are the thermodynamic (stable) form.

References

-

Crystal Structure & Conformational Flexibility: Title: Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate (Analogous structural behavior). Source: IUCr Journals. URL:[Link]

-

General Troubleshooting of Esters: Title: Troubleshooting Crystallization - Oiling Out.[1][2][3] Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Purification Strategies for Crude Ethyl 4-(benzyloxy)-2-methoxybenzoate

Welcome to the technical support guide for the purification of crude ethyl 4-(benzyloxy)-2-methoxybenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and optimize these methods for your specific experimental context.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, often concludes with a crude product containing a mixture of unreacted starting materials, reagents, and side products. The success of subsequent synthetic steps hinges on the effective removal of these impurities. This guide is structured as a series of frequently asked questions that address common challenges encountered during purification.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is an oil or a sticky solid, but literature suggests it should be a crystalline solid. Why is this happening and what is the first step?

Plausible Causes: This is a very common issue and typically points to one of two possibilities:

-

Significant Impurities: The presence of unreacted starting materials, byproducts, or residual high-boiling solvents (like DMF or DMSO) can act as an "impurity eutectic," depressing the melting point of your product and preventing crystallization.

-

Residual Solvent: Even after concentration on a rotary evaporator, solvents like dichloromethane (DCM) or ethyl acetate can remain trapped, rendering the product oily.

Recommended Solution: The Initial Workup Before attempting more advanced purification, a thorough aqueous workup is essential to remove the bulk of inorganic and highly polar impurities.

Experimental Protocol: Standard Aqueous Workup

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.

-

Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) solution.[1] This step is crucial for removing any unreacted 4-(benzyloxy)-2-methoxybenzoic acid or other acidic starting materials.[2] Repeat the wash until CO₂ evolution (effervescence) ceases.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions that may have formed.[1]

-